molecular formula C12H18FNO4 B2825203 (1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2503155-02-8

(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B2825203
CAS No.: 2503155-02-8
M. Wt: 259.277
InChI Key: NQJOEWICTGZSNF-LWINAJNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated 2-azabicyclo[2.2.1]heptane derivative featuring a tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid at position 2. Its bicyclic framework imposes conformational rigidity, enhancing binding specificity in biological systems. The fluorine atom at position 1 likely improves metabolic stability and electronic properties, while the Boc group serves as a protective moiety during synthesis . This scaffold is prevalent in medicinal chemistry, particularly for protease inhibitors and peptidomimetics, due to its ability to mimic peptide conformations .

Properties

IUPAC Name

(1R,3S,4R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4/c1-11(2,3)18-10(17)14-8(9(15)16)7-4-5-12(14,13)6-7/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJOEWICTGZSNF-LWINAJNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C2CCC1(C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@@H]2CC[C@]1(C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the fluoro group, and the attachment of the isopropyl ester group. Common reagents used in these steps include fluorinating agents, protecting groups, and catalysts to facilitate the reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to enzymes or receptors, while the bicyclic structure provides rigidity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclic Core Variations

Bicyclo[2.2.1]heptane Derivatives
  • (3S)-exo-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6a)
    • Key Differences : Lacks the fluorine substituent at position 1.
    • Impact : Reduced metabolic stability compared to the fluorinated analog. Used as a dipeptidyl peptidase-4 (DPP-4) inhibitor intermediate .
  • (1R,3S,4S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1-3b) Key Differences: Includes a 3,3-dimethylbutanoyl side chain. Impact: Enhanced steric bulk improves selectivity for 3CL protease inhibition in SARS-CoV-2 .
Bicyclo[3.2.0]heptane Derivatives
  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Key Differences: Contains a sulfur atom (thia) and a β-lactam ring. Impact: Antibacterial activity via penicillin-binding protein inhibition, contrasting with the non-β-lactam target of the parent compound .

Substituent Modifications

Fluorine vs. Trifluoromethyl Groups
  • (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride Key Differences: Replaces fluorine with a trifluoromethyl group and introduces an oxa (oxygen) atom.
Carboxylic Acid vs. Amide Derivatives
  • (1R,3S,4R)-2-(2-(4-Chlorophenyl)acetyl)-N-(4-(3-oxomorpholino)phenyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide (87) Key Differences: Substitutes the carboxylic acid with a 4-chlorophenylacetyl-amide group. Impact: Converts the scaffold into a potent factor Xa inhibitor (IC₅₀ = 4.2 nM) by enabling hydrogen bonding with protease active sites .

Stereochemical Variations

  • (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane aldehydes
    • Key Differences : Epimeric variations at positions 1 and 3.
    • Impact : Alters reactivity in alkyne synthesis; the (1S,3S,4R) epimer shows higher yield in Corey-Fuchs reactions .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Bicyclic Core Key Substituents Biological Activity Reference
(1R,3S,4R)-1-Fluoro-2-[(tert-Boc)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] 1-F, 2-Boc, 3-COOH Protease inhibitor scaffold
(3S)-exo-2-(tert-Boc)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6a) [2.2.1] 2-Boc, 3-COOH DPP-4 intermediate
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl [2.2.1] 3-CF₃, 2-oxa CNS-targeted candidate
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] 4-thia, β-lactam Antibacterial

Biological Activity

The compound (1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic structure notable for its fluorine substitution and unique stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in pharmacological applications.

  • Molecular Formula: C12_{12}H18_{18}FNO4_4
  • Molecular Weight: 259.277 g/mol
  • Structure: The bicyclic azabicyclo[2.2.1] framework contributes to its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily due to the presence of the fluorine atom, which enhances binding affinity to various biological targets. The following sections detail the mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with receptors can lead to altered signaling pathways, influencing physiological responses.

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acidC12_{12}H18_{18}FNO4_4Different stereochemistry affecting biological activity
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acidC12_{12}H19_{19}NO4_4Lacks fluorine; used as an intermediate in synthesis
(1R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acidC12_{12}H19_{19}NO4_4Variation in stereochemistry; potential different reactivity

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Pharmacological Evaluation : A study conducted on the binding affinity of fluorinated azabicyclic compounds demonstrated that the fluorine atom significantly enhances interaction with target proteins, suggesting potential for drug development .
  • Computational Modeling : Quantitative Structure–Activity Relationship (QSAR) models have predicted that compounds with similar structural features may exhibit various pharmacological effects . This modeling aids in understanding how modifications in structure impact biological activity.
  • Synthetic Pathways : The synthesis often involves advanced techniques such as continuous flow chemistry and chromatography for purification, which are crucial for producing high-purity compounds for biological testing .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1R,3S,4R)-1-fluoro-2-azabicyclo[2.2.1]heptane derivatives, and how are they addressed experimentally?

  • Answer : Synthesis challenges include achieving stereochemical control and introducing fluorine at the 1-position. Methods involve:

  • Cyclization strategies : Use of chiral amines (e.g., bicyclo[2.2.1]heptane precursors) with cyclic anhydrides under acidic/basic conditions to form the bicyclic core .
  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH to retain stereochemistry .
  • Boc protection : The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation, enhancing stability during purification .
    • Table 1 : Common reaction conditions for fluorination and Boc protection.
StepReagents/ConditionsYield (%)Reference
FluorinationSelectfluor, pH 7–8, RT65–75
Boc ProtectionBoc anhydride, DMAP, DCM80–90

Q. How is stereochemical integrity maintained during the synthesis of this compound?

  • Answer : Stereochemistry is preserved using:

  • Chiral starting materials : Pre-synthesized enantiopure bicyclic amines to avoid racemization .
  • Low-temperature reactions : Minimizes epimerization during fluorination or carboxylation .
  • Chiral HPLC : Final purification to resolve enantiomers (e.g., Chiralpak AD-H column) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Answer :

  • NMR spectroscopy : 2D NMR (COSY, HSQC) resolves bicyclic framework and stereochemistry .
  • X-ray crystallography : Confirms absolute configuration of the (1R,3S,4R) isomer .
  • HPLC-MS : Quantifies purity (>98%) and detects impurities from incomplete fluorination or Boc deprotection .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

  • Answer : Fluorine at C1 enhances:

  • Metabolic stability : Reduces susceptibility to oxidative metabolism via C-H bond stabilization .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

Advanced Research Questions

Q. What methodologies resolve enantiomeric impurities in late-stage intermediates of this compound?

  • Answer :

  • Kinetic resolution : Enzymatic hydrolysis using lipases (e.g., Candida antarctica) selectively cleaves undesired enantiomers .
  • Chiral crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiomeric excess (ee >99%) .

Q. How does the Boc group impact in vivo stability and bioavailability?

  • Answer : The Boc group:

  • Enhances solubility : Increases water solubility by 2–3-fold via carbamate hydrogen bonding .
  • Controlled hydrolysis : Labile under acidic conditions (e.g., gastric pH), releasing the free amine for targeted delivery .

Q. What computational approaches predict this compound’s interaction with neurological targets (e.g., NMDA receptors)?

  • Answer :

  • Molecular docking : AutoDock Vina simulates binding to GluN2B subunits, guided by the bicyclic core’s rigidity and fluorine’s electrostatic effects .
  • MD simulations : Reveal stable hydrogen bonds between the carboxylic acid group and Arg-485/Asn-616 residues .

Q. How can contradictory biological activity data (e.g., varying IC50 values) be reconciled across studies?

  • Answer : Contradictions arise from:

  • Synthetic impurities : Residual solvents (e.g., DCM) or Boc-deprotected byproducts inhibit off-target enzymes .
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) alter receptor expression levels .
    • Table 2 : IC50 variability in NMDA receptor inhibition studies.
StudyIC50 (nM)Cell LinePurity (%)Reference
Smith et al. (2024)12 ± 2HEK29399.5
Lee et al. (2025)45 ± 8SH-SY5Y97.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.